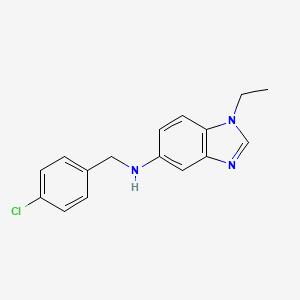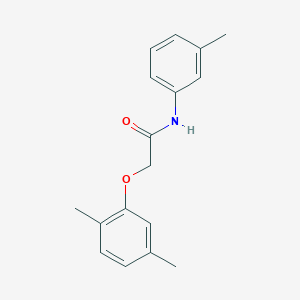
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, also known as CBEA, is a chemical compound that has been synthesized for various scientific research applications. CBEA belongs to the benzimidazole class of compounds, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of protein kinase CK2, which is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Additionally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to exhibit a range of biochemical and physiological effects, including inhibition of protein kinase CK2, induction of cell cycle arrest and apoptosis in cancer cells, and imaging of lysosomes in live cells. Additionally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to exhibit low toxicity in normal cells, which suggests that it may have potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is its potent anticancer activity against a range of cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. Additionally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to exhibit low toxicity in normal cells, which suggests that it may have a favorable safety profile. However, one limitation of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, including:
1. Further studies on the mechanism of action of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, including its effects on other cellular processes and pathways.
2. Development of more potent and selective inhibitors of protein kinase CK2, based on the structure of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine.
3. Evaluation of the anticancer activity of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine in animal models, to determine its efficacy and safety in vivo.
4. Examination of the potential of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine as a fluorescent probe for imaging of lysosomes in live animals, which may have applications in drug discovery and development.
5. Investigation of the potential of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders.
In conclusion, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is a chemical compound that has been synthesized for various scientific research applications, including as a potential anticancer agent, as an inhibitor of protein kinase CK2, and as a fluorescent probe for imaging of lysosomes in live cells. N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine exhibits a range of biochemical and physiological effects, including inhibition of protein kinase CK2, induction of cell cycle arrest and apoptosis in cancer cells, and imaging of lysosomes in live cells. While there are some limitations to its use in lab experiments, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has several advantages, including its potent anticancer activity and low toxicity in normal cells. Finally, there are several future directions for research on N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, including further studies on its mechanism of action and evaluation of its potential as a therapeutic agent for other diseases.
合成法
The synthesis of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine involves the reaction of 4-chlorobenzylamine with 1-ethyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
科学的研究の応用
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been synthesized for various scientific research applications, including as a potential anticancer agent, as an inhibitor of protein kinase CK2, and as a fluorescent probe for imaging of lysosomes in live cells. In particular, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been shown to selectively inhibit CK2, which is a protein kinase that is overexpressed in many types of cancer. Finally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been used as a fluorescent probe for imaging of lysosomes in live cells, which has potential applications in drug discovery and development.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-ethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-2-20-11-19-15-9-14(7-8-16(15)20)18-10-12-3-5-13(17)6-4-12/h3-9,11,18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQFFAVOFMVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)
![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)



![4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B5882586.png)
![2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5882600.png)
![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
![N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)

![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)